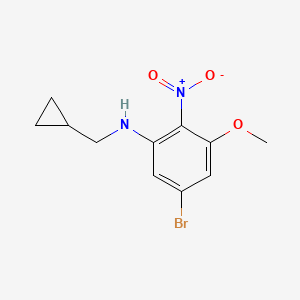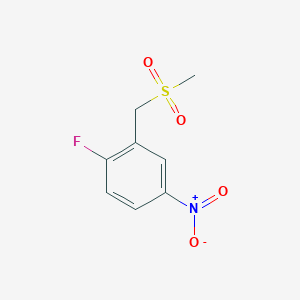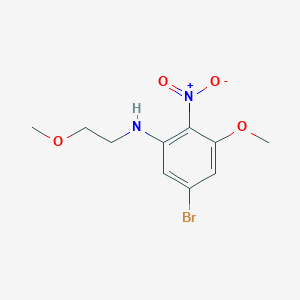
(5-Bromo-3-methoxy-2-nitro-phenyl)-cyclopropylmethyl-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Bromo-3-methoxy-2-nitro-phenyl)-cyclopropylmethyl-amine is an organic compound that features a complex structure with multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-3-methoxy-2-nitro-phenyl)-cyclopropylmethyl-amine typically involves multiple steps. The process begins with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by bromination to add the bromine atom at the desired position. The methoxy group is then introduced through a methylation reaction. Finally, the cyclopropylmethylamine moiety is attached via a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Bromo-3-methoxy-2-nitro-phenyl)-cyclopropylmethyl-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Substitution: The methoxy group can be substituted with other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halides or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine, while substitution of the bromine atom could yield a variety of substituted derivatives .
Applications De Recherche Scientifique
(5-Bromo-3-methoxy-2-nitro-phenyl)-cyclopropylmethyl-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving its functional groups.
Industry: It can be used in the production of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of (5-Bromo-3-methoxy-2-nitro-phenyl)-cyclopropylmethyl-amine involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact mechanism would depend on the specific application and the biological context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other substituted aromatic amines with nitro, methoxy, and bromine groups. Examples include:
(5-Bromo-2-nitroaniline): Similar structure but lacks the methoxy group.
(3-Methoxy-4-nitroaniline): Similar structure but lacks the bromine atom.
Uniqueness
The uniqueness of (5-Bromo-3-methoxy-2-nitro-phenyl)-cyclopropylmethyl-amine lies in its specific combination of functional groups and the cyclopropylmethylamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications .
Propriétés
IUPAC Name |
5-bromo-N-(cyclopropylmethyl)-3-methoxy-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O3/c1-17-10-5-8(12)4-9(11(10)14(15)16)13-6-7-2-3-7/h4-5,7,13H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSAIGFGYXUHKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1[N+](=O)[O-])NCC2CC2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-[2-(4-Isoquinolinyl)ethyl]benzoic acid](/img/structure/B8169595.png)
![6-bromo-4-methoxy-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B8169601.png)





